(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE
(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE
(2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.
Brand Name:
Vulcanchem
CAS No.:
19036-73-8
VCID:
VC0105808
InChI:
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
SMILES:
CC(CC1=CC(=CC=C1)C(F)(F)F)N
Molecular Formula:
C10H12F3N
Molecular Weight:
203.2 g/mol
(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE
CAS No.: 19036-73-8
Main Products
VCID: VC0105808
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
CAS No. | 19036-73-8 |
---|---|
Product Name | (S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE |
Molecular Formula | C10H12F3N |
Molecular Weight | 203.2 g/mol |
IUPAC Name | (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Standard InChI | InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 |
Standard InChIKey | MLBHFBKZUPLWBD-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N |
SMILES | CC(CC1=CC(=CC=C1)C(F)(F)F)N |
Canonical SMILES | CC(CC1=CC(=CC=C1)C(F)(F)F)N |
Description | (2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines. A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies. |
Synonyms | Dexnorfenfluramine Nordexfenfluramine Norfenfluramine |
PubChem Compound | 9815618 |
Last Modified | Nov 11 2021 |
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